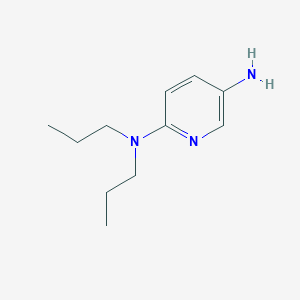

N2,N2-Dipropyl-2,5-pyridinediamine

Overview

Description

N2,N2-Dipropyl-2,5-pyridinediamine, also known as N2,N2-DPDP, is an organic compound with a wide range of applications in the medical, chemical, and engineering industries. It is a colorless, water-soluble compound with a molecular weight of 206.27 g/mol and a melting point of 83-85°C. N2,N2-DPDP is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in many different fields due to its high chemical stability and low toxicity. It is a versatile reagent and has been used in a number of important medical, chemical, and engineering applications.

Scientific Research Applications

Medicine

In the medical field, N2,N2-Dipropyl-2,5-pyridinediamine is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of compounds with pharmacological activity, such as those targeting neurological disorders due to its structural similarity to known neurotransmitters .

Agriculture

Agricultural research has investigated the use of N2,N2-Dipropyl-2,5-pyridinediamine in the development of new agrochemicals. Its chemical structure could be useful in creating compounds that protect crops from pests or diseases, or in modulating plant growth and development .

Material Science

In material science, this compound’s unique properties are utilized in the synthesis of advanced materials. For example, it could be involved in creating polymers with specific characteristics or enhancing the durability of materials used in various industries .

Environmental Science

Environmental scientists are interested in N2,N2-Dipropyl-2,5-pyridinediamine for its potential use in environmental remediation processes. It could play a role in the detoxification of pollutants or in the development of sensors for environmental monitoring .

Analytical Chemistry

Analytical chemists may use N2,N2-Dipropyl-2,5-pyridinediamine as a reagent or a standard in chromatography and spectrometry. Its stable structure makes it suitable for use in calibrating instruments or developing new analytical methods .

Biochemistry

In biochemistry, the compound could be important in studying enzyme reactions or in the design of biomimetic systems. Its molecular structure allows it to interact with biological molecules, providing insights into cellular processes .

Pharmacology

Pharmacological applications include the exploration of N2,N2-Dipropyl-2,5-pyridinediamine as a building block for drug development. Its chemical framework could be modified to produce new drugs with desired effects on biological targets .

Chemical Engineering

Finally, in chemical engineering, this compound might be used in process optimization. Its properties can influence reaction mechanisms, potentially leading to more efficient industrial processes .

properties

IUPAC Name |

2-N,2-N-dipropylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVCLRGYHXZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)